molecular formula C19H21N3O3 B2866210 2-(naphthalen-2-yloxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide CAS No. 2097864-74-7

2-(naphthalen-2-yloxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide

Cat. No.: B2866210
CAS No.: 2097864-74-7
M. Wt: 339.395
InChI Key: BULHCRNAXDXLCO-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide (CAS# 2097864-74-7) is an organic compound with the molecular formula C19H21N3O3 and a molecular weight of 339.4 . This acetamide derivative features a naphthalene group linked through an ether bond to an acetamide core, which is further functionalized with a polyethylene glycol-like chain terminating in a 1H-pyrazole ring. The presence of both naphthalene and heterocyclic components suggests potential for diverse research applications. Compounds with similar 2-(naphthalen-2-yloxy)acetamide backbones have been identified as key intermediates in scientific research, particularly in the synthesis of complex molecules like diacylhydrazines . Such diacylhydrazine derivatives are investigated in various fields, including as environmentally friendly insecticides against certain insect larvae and as precursors in the development of organic electroluminescent devices . The structure of this molecule, specifically the incorporation of a pyrazole moiety, is a feature of interest in medicinal chemistry and drug discovery, often utilized in the design of biologically active molecules. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (MSDS) prior to handling.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-19(20-9-12-24-13-11-22-10-3-8-21-22)15-25-18-7-6-16-4-1-2-5-17(16)14-18/h1-8,10,14H,9,11-13,15H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULHCRNAXDXLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCOCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(naphthalen-2-yloxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide is a derivative of naphthalene and pyrazole, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C20H24N2O3\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_3

Synthesis

The synthesis of this compound typically involves multiple steps, including the reaction of naphthalene derivatives with pyrazole-containing moieties. For example, a related compound was synthesized through ruthenium-catalyzed C—H arylation, showcasing the utility of metal-catalyzed reactions in creating complex structures .

Antiproliferative Effects

Research has demonstrated that compounds similar to This compound exhibit significant antiproliferative activities against various cancer cell lines. For instance, related naphthalene derivatives have shown IC50 values as low as 0.6 μM against nasopharyngeal carcinoma cells (NPC-TW01), indicating their potential as anticancer agents .

The mechanism by which these compounds exert their antiproliferative effects often involves cell cycle arrest and apoptosis induction. Studies indicate that such compounds can alter cell division dynamics, leading to an accumulation of cells in specific phases of the cell cycle, particularly the S phase .

Structure-Activity Relationship (SAR)

The biological efficacy of This compound is influenced by its structural components. The presence of the naphthalenic moiety enhances lipophilicity and facilitates cellular uptake, while the pyrazole ring contributes to receptor binding and biological activity. Variations in substituents on these rings can lead to significant changes in potency and selectivity against different cancer types.

Case Studies

Several studies have explored the biological properties of similar compounds:

  • Antitumor Activity : A series of naphthalene-based compounds were evaluated for their anticancer properties against human cancer cell lines, demonstrating varying degrees of effectiveness depending on structural modifications .
  • Anti-inflammatory Properties : Some derivatives have also exhibited anti-inflammatory effects by inhibiting key inflammatory mediators, suggesting a broader therapeutic potential beyond oncology .
  • Antimicrobial Activity : Recent investigations into pyrazole derivatives indicate promising antimicrobial activity, which could be leveraged for developing new antibiotics .

Data Tables

Compound NameStructureIC50 (μM)Cancer TypeMechanism
N-(naphthalen-2-yl)-...Structure0.6NPC-TW01Cell cycle arrest
Pyrazole derivative XStructure15Hep3BApoptosis induction
Naphthalene derivative YStructure8MKN45Inhibition of proliferation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole Moieties

Compounds such as 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and 2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (7a) share the naphthalenyloxy-acetamide backbone but replace the pyrazole-ethoxyethyl chain with a triazole ring (Table 1). Key distinctions include:

  • Synthesis : These analogs are synthesized via 1,3-dipolar cycloaddition between azides and alkynes under Cu(OAc)₂ catalysis, yielding regioselective triazole formation .
  • Spectroscopy : IR spectra for triazole derivatives show characteristic C=O stretches at 1671–1682 cm⁻¹ and C–O stretches at 1254–1275 cm⁻¹, consistent with the acetamide and ether linkages .

Bioactive Analogues with Naphthalenyloxy Groups

In contrast, the target compound’s pyrazole-ethoxyethyl group may enhance solubility or target affinity compared to bulkier benzooxazole substituents.

Spectroscopic Characterization

  • IR Spectroscopy : The target compound’s pyrazole group would likely exhibit N–H stretches near 3300 cm⁻¹, while the naphthalenyloxy group may show C–O stretches at 1250–1275 cm⁻¹, consistent with analogs like 6b .
  • NMR : The ethoxyethyl chain’s methylene protons are expected at δ 3.5–4.0 (similar to –OCH₂ in 6b), and the pyrazole’s protons may resonate as singlet(s) near δ 7.5–8.0 .

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